3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

Lipophilicity LogP Drug Design

3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline (CAS 937598-57-7) is a fluorinated aromatic amine with the molecular formula C8H7F4NO and a molecular weight of 209.14 g/mol. This compound features a unique orthogonally substituted benzene core containing both a fluorine atom at the meta (3-) position and a 2,2,2-trifluoroethoxy (-OCH2CF3) group at the para (4-) position relative to the primary amine functionality.

Molecular Formula C8H7F4NO
Molecular Weight 209.14 g/mol
CAS No. 937598-57-7
Cat. No. B1287314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline
CAS937598-57-7
Molecular FormulaC8H7F4NO
Molecular Weight209.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)F)OCC(F)(F)F
InChIInChI=1S/C8H7F4NO/c9-6-3-5(13)1-2-7(6)14-4-8(10,11)12/h1-3H,4,13H2
InChIKeyZYFCTKCQWPSPHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline (CAS 937598-57-7): A Fluorinated Aniline Building Block for Pharmaceutical and Agrochemical R&D


3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline (CAS 937598-57-7) is a fluorinated aromatic amine with the molecular formula C8H7F4NO and a molecular weight of 209.14 g/mol . This compound features a unique orthogonally substituted benzene core containing both a fluorine atom at the meta (3-) position and a 2,2,2-trifluoroethoxy (-OCH2CF3) group at the para (4-) position relative to the primary amine functionality . Its predicted physicochemical properties include a boiling point of 239.6±40.0 °C, a density of 1.368±0.06 g/cm³, a pKa of 3.72±0.10, and a calculated LogP of 2.93 . The compound is commercially available as a free base (typically at 95-97% purity) and as its hydrochloride salt (CAS 1431963-84-6), serving as a versatile intermediate in medicinal chemistry and agrochemical research programs [1].

Why 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline Cannot Be Replaced by Other Trifluoroethoxy-Aniline Isomers in R&D


The specific 3-fluoro-4-trifluoroethoxy substitution pattern in this aniline derivative confers a unique combination of electronic and steric properties that cannot be replicated by isomeric variants such as 4-(2,2,2-trifluoroethoxy)aniline (CAS 57946-61-9) or 2-(2,2,2-trifluoroethoxy)aniline (CAS 57946-60-8) [1]. The meta-fluorine substitution adjacent to the para-trifluoroethoxy group establishes an orthogonal electronic vector that modulates both the electron density of the aromatic ring and the basicity of the primary amine (predicted pKa 3.72±0.10) . The combined presence of fluorine (-F) and trifluoroethoxy (-OCH2CF3) groups creates a dual electron-withdrawing environment that differs substantially from mono-substituted trifluoroethoxy-aniline analogs [1]. The 2,2,2-trifluoroethoxy group is widely recognized in medicinal chemistry for imparting notable metabolic stability and moderate lipophilicity, and the strategic ortho/para placement of these fluorine-containing substituents can profoundly influence downstream SAR outcomes in both pharmaceutical and agrochemical lead optimization programs [2][3].

Quantitative Differentiation Evidence: 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline vs. Structural Analogs


Meta-Fluorine Substitution Confers Elevated Lipophilicity Relative to Non-Fluorinated Trifluoroethoxy-Aniline

The introduction of a meta-fluorine atom onto the 4-trifluoroethoxyaniline scaffold significantly increases calculated lipophilicity. 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline exhibits a predicted LogP of 2.93, compared to a LogP of 2.06-2.79 for the non-fluorinated analog 4-(2,2,2-trifluoroethoxy)aniline (CAS 57946-61-9) . This ~0.14-0.87 unit increase in LogP reflects enhanced membrane permeability potential, a critical parameter for CNS drug candidates and systemic agrochemicals [1].

Lipophilicity LogP Drug Design ADME

Dual Electron-Withdrawing Substitution Dramatically Reduces Amine Basicity Compared to Non-Fluorinated Analog

The combination of a meta-fluorine atom and a para-trifluoroethoxy group significantly attenuates the basicity of the aromatic amine. The predicted pKa of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline is 3.72±0.10, which is substantially lower than the pKa of unsubstituted aniline (~4.6-4.8) and represents a pronounced reduction compared to 4-(2,2,2-trifluoroethoxy)aniline, which lacks the additional fluorine substituent . The hydrochloride salt (CAS 1431963-84-6) is commercially available as an alternative form with different handling and solubility characteristics .

pKa Amine Basicity Reactivity Salt Formation

Predicted Molecular Descriptor Divergence: PSA and Exact Mass Differentiate from Common Analogs

Computational molecular descriptors distinguish 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline from structurally similar aniline building blocks in ways that may influence downstream biological activity. The compound has a Topological Polar Surface Area (TPSA) of 35.3 Ų, identical to that of 3-fluoro-4-methoxyaniline (CAS 366-99-4), but with a significantly higher molecular weight (209.14 vs. 141.14 g/mol) and exact mass (209.0460 vs. 141.0590 Da) [1]. Compared to the non-fluorinated 4-(2,2,2-trifluoroethoxy)aniline (MW 191.15), the target compound exhibits an additional 18 Da mass increment from the fluorine atom .

Molecular Descriptors QSAR Computational Chemistry Library Design

Strategic Dual Fluorination Enhances Metabolic Stability Potential Relative to Single-Substituent Analogs

The simultaneous presence of the 2,2,2-trifluoroethoxy group and the aromatic fluorine atom on the aniline scaffold is expected to confer enhanced resistance to oxidative metabolism. The trifluoroethoxy group is well-documented to provide notable metabolic stability due to the strength of C-F bonds resisting cytochrome P450-mediated oxidation, while the aromatic fluorine atom offers additional protection against hydroxylation at the ortho and meta positions of the ring [1][2]. The 2,2,2-trifluoroethoxy group exhibits moderate lipophilicity and notable metabolic stability, making it a favored motif in drug design compared to simple alkoxy or unsubstituted aniline derivatives [3].

Metabolic Stability CYP450 Fluorine Chemistry ADME

Target Application Scenarios for 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline Based on Quantitative Differentiation Evidence


Synthesis of CNS-Penetrant Drug Candidates Requiring Optimized Lipophilicity

The elevated predicted LogP of 2.93 makes 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline a strategic building block for medicinal chemistry programs targeting central nervous system (CNS) disorders, where compounds typically require LogP values in the 2-4 range for optimal blood-brain barrier penetration. Compared to 4-(2,2,2-trifluoroethoxy)aniline (LogP ~2.06-2.79), this compound offers improved passive diffusion potential [1]. The presence of the 2,2,2-trifluoroethoxy group further supports CNS applications due to its established role in enhancing metabolic stability and modulating lipophilicity in neuropharmacological agents [2].

Design of Metabolically Stabilized Agrochemical Active Ingredients

The dual fluorination pattern (aromatic -F plus -OCH2CF3) provides enhanced resistance to environmental and biological degradation . This compound is referenced in patent literature (US2010/190747 A1) as a synthetic intermediate for fluorinated bioactive molecules [1]. The 2,2,2-trifluoroethoxy group is widely recognized in agrochemical research for improving rainfastness, foliar uptake, and environmental persistence of herbicides and fungicides [2]. The 3-fluoro-4-trifluoroethoxy substitution pattern offers a distinct electronic profile compared to mono-substituted anilines, potentially enabling novel SAR exploration in crop protection.

Preparation of Boronic Acid/Boronate Ester Intermediates for Suzuki-Miyaura Coupling

3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline serves as a precursor to commercially available boronic acid derivatives, including 2-(3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1689510-38-0) and (3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid (CAS 947533-09-7) [1]. The reduced amine basicity (pKa ~3.72) [2] may permit selective N-protection/deprotection strategies during multistep syntheses, offering orthogonal reactivity handles not available with more basic aniline analogs.

Fragment-Based Drug Discovery and Diversity-Oriented Synthesis Libraries

With a molecular weight of 209.14 g/mol and a TPSA of 35.3 Ų , 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline falls within favorable fragment-like property space (MW <250, TPSA <90 Ų) for fragment-based screening libraries. The distinct exact mass (209.0460 Da) [1] facilitates unambiguous identification by LC-MS during high-throughput reaction monitoring. The combination of moderate lipophilicity, dual electron-withdrawing character, and commercial availability as both free base and hydrochloride salt [2] makes this compound an attractive diversity element for parallel synthesis campaigns aimed at generating fluorinated compound collections.

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